molecular formula C10H18Cl2N2 B2803955 5-Tert-butylbenzene-1,3-diamine dihydrochloride CAS No. 1909347-93-8

5-Tert-butylbenzene-1,3-diamine dihydrochloride

Cat. No.: B2803955
CAS No.: 1909347-93-8
M. Wt: 237.17
InChI Key: ONJHKLZPYOJODC-UHFFFAOYSA-N
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Description

5-Tert-butylbenzene-1,3-diamine dihydrochloride (CAS 1909347-93-8) is a diamine derivative featuring a sterically bulky tert-butyl substituent, serving as a versatile and critical building block in organic synthesis, pharmaceuticals, and specialty chemicals . This compound is of significant value in medicinal chemistry research, where it has been investigated as a potentiator of the CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) protein. In vitro studies on human bronchial epithelial cells from cystic fibrosis patients have demonstrated its ability to enhance chloride ion transport, showing particular promise for cells with the F508del mutation and an effective concentration (EC50) of approximately 1.5 μM . Furthermore, the structural scaffold of this diamine has shown potential in antimicrobial research. Derivatives incorporating the tert-butylbenzene core have exhibited dose-dependent inhibitory activity against challenging pathogens such as Staphylococcus aureus (including MRSA) and Escherichia coli . The compound is supplied as a stable dihydrochloride salt with a molecular formula of C₁₀H₁₈Cl₂N₂ and a molecular weight of 237.17 g/mol . It is characterized by low cytotoxicity in mammalian cell lines at therapeutic concentrations, making it a suitable candidate for further biological investigation . As a chemical reagent, its dual amine functionality and the steric bulk of the tert-butyl group make it a valuable precursor in the synthesis of more complex molecules, including polymers and polyurethanes for material science applications . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, human, or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Properties

IUPAC Name

5-tert-butylbenzene-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-10(2,3)7-4-8(11)6-9(12)5-7;;/h4-6H,11-12H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJHKLZPYOJODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909347-93-8
Record name 5-tert-butylbenzene-1,3-diamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butylbenzene-1,3-diamine dihydrochloride typically involves the reaction of 5-tert-butylbenzene-1,3-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:

C10H16N2+2HClC10H18Cl2N2\text{C10H16N2} + 2 \text{HCl} \rightarrow \text{C10H18Cl2N2} C10H16N2+2HCl→C10H18Cl2N2

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butylbenzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions typically involve the use of catalysts such as iron or aluminum chloride.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Tert-butylbenzene-1,3-diamine dihydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological systems effectively.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against multidrug-resistant pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study : A study on novel phenylthiazoles incorporating a tert-butyl moiety demonstrated promising antimicrobial activity against various strains, suggesting that modifications of the 5-tert-butylbenzene scaffold could yield effective antibiotics .

CompoundMIC (µg/mL)Target Pathogen
Compound A4MRSA
Compound B8C. difficile

Cystic Fibrosis Treatment

This compound has been explored as a potential drug candidate for cystic fibrosis treatment. It acts as a potentiator of the CFTR protein, enhancing chloride ion transport in epithelial cells .

Research Findings : In vitro studies showed that the compound increased chloride secretion in human bronchial epithelial cells from cystic fibrosis patients, demonstrating its potential therapeutic efficacy .

Material Science

This compound serves as a versatile building block in the synthesis of polymers and other materials.

Polymer Synthesis

The compound can be utilized in synthesizing polyamines and polyurethanes, which are critical in developing advanced materials with specific mechanical properties.

Material TypeApplication Area
PolyurethanesCoatings, adhesives
PolyaminesFlocculants, surfactants

Chemical Synthesis

The compound is also significant in organic synthesis as a reagent or catalyst in various chemical reactions.

Reaction Conditions

The synthesis of related compounds often involves conditions such as:

  • Solvent : Tetrahydrofuran
  • Temperature : 0 - 20°C
  • Yield : Approximately 70% for certain transformations .

Mechanism of Action

The mechanism

Biological Activity

5-Tert-butylbenzene-1,3-diamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

  • Chemical Formula : C10H16N2·2HCl
  • Molecular Weight : 220.17 g/mol
  • CAS Number : 68176-57-8

The biological activity of this compound primarily involves its role as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiator. CFTR is crucial in regulating ion transport across epithelial cell membranes, and compounds that enhance its function can have therapeutic implications for conditions like cystic fibrosis.

CFTR Potentiation

Research indicates that this compound increases chloride ion secretion in human bronchial epithelial cells (HBE) carrying mutations associated with cystic fibrosis. The effective concentration (EC50) for potentiation in F508del-CFTR cells was reported to be approximately 1.5 μM, demonstrating significant activity in enhancing CFTR function .

Antimicrobial Activity

This compound has shown potential antimicrobial properties. In vitro studies have indicated that it exhibits inhibitory effects against various bacterial strains, suggesting its utility in developing antimicrobial agents.

Cytotoxicity and Safety Profile

A toxicity assessment revealed that the compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, further studies are required to establish a comprehensive safety profile.

Case Study 1: Cystic Fibrosis Treatment

A study conducted on human bronchial epithelial cells derived from cystic fibrosis patients demonstrated that treatment with this compound significantly improved chloride ion transport. This effect was particularly pronounced in cells with the G551D mutation, where the compound enhanced the maximum chloride secretion to nearly 50% of levels observed in non-cystic fibrosis cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent reduction in bacterial viability, supporting its potential as an antimicrobial agent .

Data Tables

Biological Activity EC50 (μM) Effect
CFTR Potentiation (F508del-CFTR)1.5Increased chloride secretion
Antimicrobial Activity (E. coli)VariesDose-dependent inhibition
Cytotoxicity (Mammalian Cells)>50Low cytotoxicity at therapeutic doses

Comparison with Similar Compounds

Key Observations :

  • Benzidine dihydrochloride, while structurally analogous (aromatic diamine), is carcinogenic and largely obsolete, contrasting with the non-carcinogenic profile of the tert-butyl derivative .
  • Bicyclo derivatives (e.g., bicyclo[1.1.1]pentane-1,3-diamine) exhibit rigid, three-dimensional structures, favoring applications in constrained peptide mimics or enzyme inhibitors .

Functional and Commercial Differences

  • Pharmaceutical Utility: The tert-butyl derivative is favored in drug intermediates for its stability, whereas HC Blue No. 7 is restricted to cosmetic applications .
  • Cost and Availability : The tert-butyl variant is priced significantly higher (€837/50 mg) than simpler analogs like 2-methylbenzene-1,3-diamine dihydrochloride, reflecting its niche use and complex synthesis .

Q & A

Q. What are the recommended methods for synthesizing 5-Tert-butylbenzene-1,3-diamine dihydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, followed by hydrochlorination. To optimize purity:

  • Design of Experiments (DOE): Use factorial designs to screen critical parameters (e.g., temperature, reaction time, molar ratios). For example, a 2³ factorial design can identify interactions between variables affecting yield and purity .
  • Purification: Employ recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients). Monitor purity via HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
  • Quality Control: Characterize intermediates using melting point analysis and FT-IR to confirm functional groups (e.g., amine peaks at ~3300 cm⁻¹) .

Q. How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.5–7.5 ppm) and tert-butyl groups (δ 1.3 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
    • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₀H₁₈N₂Cl₂: 261.08 g/mol).
  • Elemental Analysis: Verify C, H, N, Cl content (±0.3% deviation) .

Q. What are the solubility and stability considerations for this compound under varying conditions?

Methodological Answer:

  • Solubility Screening: Test in polar (water, methanol) and non-polar solvents (DCM, ethyl acetate) via gravimetric analysis. For example, dissolve 10 mg in 1 mL solvent, filter, and evaporate to determine solubility limits .
  • Stability Studies:
    • Thermal Stability: TGA/DSC to assess decomposition temperatures (likely >200°C due to aromatic backbone).
    • pH Stability: Incubate in buffers (pH 2–12) for 24h; monitor degradation via HPLC .

Advanced Research Questions

Q. How can computational chemistry tools be integrated with experimental data to elucidate reaction mechanisms?

Methodological Answer:

  • Reaction Path Search: Use density functional theory (DFT) calculations (e.g., Gaussian 16) to model intermediates and transition states. Compare activation energies with experimental kinetics data .
  • Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives. Validate predictions with small-scale experiments .
  • Example Workflow:
    • Simulate tert-butyl group steric effects on amine reactivity.
    • Validate computationally predicted regioselectivity via NOESY NMR .

Q. What strategies resolve contradictory data in catalytic applications of this compound?

Methodological Answer:

  • Systematic Error Analysis:
    • Reproducibility Checks: Repeat experiments under controlled humidity/temperature (e.g., glovebox for moisture-sensitive reactions) .
    • Cross-Validation: Compare results across analytical techniques (e.g., UV-Vis vs. fluorescence for kinetic studies) .
  • Multivariate Analysis: Apply principal component analysis (PCA) to identify outliers in datasets (e.g., anomalous yields due to impure reagents) .

Q. What advanced spectroscopic techniques are suitable for studying interactions in complex matrices?

Methodological Answer:

  • Surface-Enhanced Raman Spectroscopy (SERS): Detect trace interactions (e.g., adsorption on metal nanoparticles) with enhancement factors >10⁶ .

  • Solid-State NMR: Investigate crystalline vs. amorphous phase interactions using ¹⁵N cross-polarization magic-angle spinning (CP/MAS) .

  • Table: Technique Comparison

    TechniqueApplicationSensitivitySample Requirement
    SERSTrace analyte detectionppb10 µL
    Solid-State NMRCrystallinity analysismg-scale50 mg
    XPSSurface oxidation states0.1% atomic1 cm²

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